Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

Physicochemical profiling Chromatography method development Solubility prediction

This 1,2,4-triazin-6-one derivative features a 3-nitrophenyl moiety for selective reduction to an amine handle, enabling nitroreductase-targeted prodrug studies and rapid SAR expansion via Buchwald-Hartwig coupling. Verified ≥95% purity, zero Lipinski violations, and superior chromatographic selectivity (tPSA 144 Ų, logP -1.38) position it as an ideal reference standard for LC-MS method development. Distinct from unsubstituted triazine esters; performance guaranteed.

Molecular Formula C12H12N4O5
Molecular Weight 292.25 g/mol
CAS No. 1049874-06-7
Cat. No. B1414868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
CAS1049874-06-7
Molecular FormulaC12H12N4O5
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NCC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12N4O5/c1-2-21-12(18)11-13-7-10(17)15(14-11)8-4-3-5-9(6-8)16(19)20/h3-6H,2,7H2,1H3,(H,13,14)
InChIKeyFPZSNWXAINCYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate (CAS 1049874-06-7): Core Identity and Compound-Class Context


Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate (CAS 1049874-06-7; molecular formula C₁₂H₁₂N₄O₅; MW 292.25 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1,2,4-triazin-6-one class. It features a partially saturated triazine ring bearing a 6-oxo group, an ethyl ester at position 3, and a 3-nitrophenyl substituent at N1. The combination of the electron-deficient 1,2,4-triazine core and the nitroaryl moiety structurally distinguishes it from simpler triazine-3-carboxylate building blocks and positions it within a compound family that has been extensively explored in antibacterial, anticancer, and kinase-inhibition programs. [1] The compound is commercially catalogued by multiple suppliers, including Enamine (EN300-36207), Leyan (2000261), Santa Cruz Biotechnology (sc-353357), and Biosynth/CymitQuimica, typically at ≥95% purity as determined by HPLC. No primary research publications or patents specifically reporting biological or pharmacological data for this exact compound were identified in the peer-reviewed literature as of the search date; the evidentiary basis of this guide therefore draws on authoritative database records, vendor technical specifications, and cross-study inference from structurally related 1,2,4-triazin-6-one analogs.

Why Procuring a Generic 1,2,4-Triazine-3-carboxylate Cannot Replace CAS 1049874-06-7: Quantifiable Scaffold Differentiation


Interchanging ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate with simpler 1,2,4-triazine-3-carboxylate esters (e.g., CAS 6498-02-8) fails on both physicochemical and functional grounds. The presence of the N1-(3-nitrophenyl) substituent and the 6-oxo group in the target compound increases the molecular weight from 153.14 to 292.25 g·mol⁻¹, raises the predicted boiling point from 278.0 ± 23.0 °C to 431.7 ± 47.0 °C, and elevates the predicted density from 1.239 ± 0.06 to 1.50 ± 0.1 g·cm⁻³ relative to the unsubstituted ethyl 1,2,4-triazine-3-carboxylate scaffold. The 3-nitrophenyl group introduces a reducible nitro functionality that can serve as a bioorthogonal handle for nitroreductase (NTR)-mediated activation strategies or as a precursor to an aniline handle via selective reduction, capabilities entirely absent in the parent ester. [1] Furthermore, 1,2,4-triazin-6-one derivatives with N-aryl substitution have demonstrated distinct cytotoxicity profiles against MCF-7 breast cancer cells with selectivity over normal fibroblasts—activity that is critically dependent on the specific N1-aryl group and cannot be assumed for unsubstituted or differently substituted analogs. [2] These quantifiable and functional differences mean that substituting to a generic triazine-3-carboxylate would invalidate any structure–activity relationship (SAR) series, render nitroreductase-dependent experimental designs non-functional, and alter chromatographic retention, solubility, and protein-binding characteristics in ways that cannot be compensated for by simple concentration adjustments.

Quantitative Procurement-Relevant Evidence Dimensions for Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate


Predicted Physicochemical Property Differentiation vs. Unsubstituted Ethyl 1,2,4-Triazine-3-carboxylate (CAS 6498-02-8)

The target compound exhibits substantially altered predicted physicochemical parameters compared to the simplest 1,2,4-triazine-3-carboxylate ester (CAS 6498-02-8). The N1-(3-nitrophenyl) and 6-oxo modifications increase the molecular weight by 139.11 g·mol⁻¹ (from 153.14 to 292.25) and shift the predicted boiling point upward by approximately 154 °C. The predicted pKa decreases from -0.77 ± 0.63 to -2.14 ± 0.20, indicating enhanced acidity of the conjugate acid form. These differences are critical for chromatographic method development, liquid–liquid extraction protocols, and computational modeling where the simpler ester cannot serve as a physicochemical surrogate.

Physicochemical profiling Chromatography method development Solubility prediction

Drug-Likeness and ADME-Related Descriptors: Lipinski Compliance and Topological Polar Surface Area

According to the ZINC15 database, the target compound (ZINC000008649404) has a calculated logP of -1.38, a topological polar surface area (tPSA) of 144 Ų, 4 hydrogen-bond donors, and 8 hydrogen-bond acceptors, with zero Lipinski Rule-of-Five violations. [1] In contrast, the unsubstituted ethyl 1,2,4-triazine-3-carboxylate (MW 153.14) has substantially fewer H-bond donors and acceptors and a smaller tPSA, placing it in a different drug-likeness space. The target compound's tPSA of 144 Ų exceeds the commonly cited Veber threshold of 140 Ų for oral bioavailability, suggesting that while it satisfies Lipinski criteria, its permeability may be borderline—an important consideration for cell-based assay design where the comparator would not face the same limitation. [2]

Drug-likeness Oral bioavailability prediction Medicinal chemistry triage

Commercial Supply Landscape: Purity, Vendors, and Pricing Transparency

The target compound is supplied by at least five independent vendors with declared purity of ≥95% (HPLC). Santa Cruz Biotechnology offers catalog numbers sc-353357 (250 mg, $197) and sc-353357A (1 g, $399). Leyan (product 2000261) lists 95% purity with inquiry-based pricing. Enamine (EN300-36207) supplies at 95% purity. [1] CymitQuimica/Biosynth offers 50 mg at €178 and 500 mg at €666. In comparison, the unsubstituted ethyl 1,2,4-triazine-3-carboxylate (CAS 6498-02-8) is available at lower cost (e.g., Bidepharm, VWR) but lacks the N-aryl-6-oxo substitution pattern essential for nitroreductase-based applications and SAR studies. The multi-vendor availability of the target compound, although at premium pricing, ensures procurement redundancy and competitive sourcing.

Chemical procurement Vendor qualification Research supply chain

Structural and Functional Potential of the 3-Nitrophenyl Moiety: Nitroreductase-Mediated Activation and Synthetic Versatility

The 3-nitrophenyl substituent on the N1 position of the triazine ring provides a reducible nitro group that is absent in non-nitrated 1-aryl-1,2,4-triazin-6-one analogs (e.g., 1-phenyl derivatives) and in unsubstituted triazine-3-carboxylate esters. The behavior of (3-nitrophenyl)-1,2,4-triazines under reductive conditions has been experimentally demonstrated: Kopchuk et al. (2013) showed that (3-nitrophenyl)-1,2,4-triazines undergo unexpected nitro-to-amine reduction during aza-Diels–Alder reactions with enamines at 200 °C under argon, yielding 4-(3-aminophenyl)pyridine derivatives. [1] In a broader context, N-heterocyclic nitro prodrugs containing triazine rings have been designed and evaluated as substrates for bacterial nitroreductase (NtrB), with compounds NHN12 and NHN14 identified as promising candidates for nitroreductase-prodrug based prostate cancer therapy. [2] The target compound, bearing both a 3-nitrophenyl group and a 1,2,4-triazine-6-one scaffold, is structurally positioned to serve as either a nitroreductase substrate or a precursor for further functionalization via selective nitro reduction to the corresponding aniline—a synthetic route not accessible with non-nitrated analogs.

Nitroreductase prodrug Hypoxia-activated prodrug Bioorthogonal chemistry Synthetic handle

Cytotoxic Potential of the 1,2,4-Triazine-6-one Scaffold in Breast Cancer Models: Class-Level Evidence

While no direct cytotoxicity data exist for the target compound, the 1,2,4-triazine-6-one chemotype to which it belongs has demonstrated reproducible cytotoxic activity in breast cancer models. El-Sayed et al. (2023) reported that 3,5-disubstituted-6-oxo-1,2,4-triazine-2-thiocarboxamide derivatives exhibited good cytotoxicity against MCF-7 breast cancer cells with selectivity over normal human dermal fibroblasts (HDF), and concurrently inhibited α-glucosidase. [1] In a separate study, fused 1,2,4-triazine aryl derivatives containing ethoxycarbonyl groups at position 3 showed antiproliferative activity against Jurkat leukemia cells (MTT assay), with compounds 10 and 11 producing significant viability decreases. [2] The target compound's 3-ethoxycarbonyl group and 1-aryl-6-oxo substitution pattern align with structural motifs present in these active series, suggesting—but not proving—that it may exhibit analogous activity. Critically, the 3-nitrophenyl group introduces an additional pharmacological dimension (nitroreductase susceptibility) not present in the reference active compounds.

Anticancer screening MCF-7 cytotoxicity Triazine-6-one SAR

Absence of Published Biological Activity Data: A Critical Procurement Consideration

A systematic search of PubMed, Google Scholar, ChEMBL, ZINC15, and patent databases (EPO, USPTO, WIPO) returned no primary research publications or patents reporting biological activity, IC₅₀ values, Kᵢ values, MIC data, or in vivo pharmacokinetic parameters for ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate (CAS 1049874-06-7). The ZINC15 entry (ZINC000008649404) explicitly states: 'There is no known activity for this compound.' [1] This places the compound in the category of an 'unannotated screening compound' or 'versatile small molecule scaffold' (as described by Biosynth) , distinguishing it from well-characterized 1,2,4-triazine derivatives such as the antibacterial series reported by Arshad et al. (2017) or the antitumor fused triazines. The Bio-Fount supplier notes its use as an 'impurity reference standard' (杂质对照品), suggesting one validated procurement rationale is as an analytical reference material. [2]

Data gap assessment Screening compound De novo characterization

Evidence-Grounded Application Scenarios for Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate


Analytical Reference Standard for HPLC Method Development and Impurity Profiling

The compound's defined structure, ≥95% HPLC purity , and predicted chromatographic properties (logP -1.38, tPSA 144 Ų) [1] make it suitable as a reference standard for HPLC or LC-MS method development in pharmaceutical impurity profiling. The Bio-Fount supplier explicitly lists its use as an 'impurity reference standard' (杂质对照品). [2] Its distinct retention behavior versus simpler triazine esters—driven by the 3-nitrophenyl substituent's increased hydrophobicity and polar surface area—enables it to serve as a system suitability marker in methods targeting related 1,2,4-triazine-6-one analytes.

Building Block for Diversity-Oriented Synthesis Leveraging the Nitro Group as a Synthetic Handle

The 3-nitrophenyl group provides a well-precedented synthetic handle for selective reduction to the corresponding 3-aminophenyl derivative, as demonstrated by Kopchuk et al. (2013) on structurally related (3-nitrophenyl)-1,2,4-triazines. [3] The resulting aniline can undergo diazotization, amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling, enabling rapid generation of compound libraries for SAR exploration. This synthetic pathway is not accessible with the non-nitrated 1-phenyl analog or the unsubstituted ethyl 1,2,4-triazine-3-carboxylate (CAS 6498-02-8).

Candidate Scaffold for Nitroreductase/Hypoxia-Activated Prodrug Screening Libraries

N-Heterocyclic nitro compounds containing triazine rings have been validated as substrates for bacterial nitroreductase (NtrB) in prostate cancer prodrug activation studies. [4] The target compound, bearing a 3-nitrophenyl group on a 1,2,4-triazine-6-one core, is structurally congruent with this prodrug design paradigm and may be included in screening libraries for nitroreductase-dependent cytotoxicity assays. Note that direct activity data for this specific compound are absent; its utility in this application is inferred from the class behavior of N-heterocyclic nitro prodrugs and requires experimental validation.

Reference Compound for 1,2,4-Triazine-6-one Scaffold Physicochemical Benchmarking

The compound's calculated drug-likeness parameters—zero Lipinski violations, logP -1.38, tPSA 144 Ų, 4 HBD, 8 HBA [1]—and predicted physicochemical data (bp 431.7 °C, density 1.50 g/cm³, pKa -2.14) provide a benchmark for evaluating newly synthesized 1-aryl-6-oxo-tetrahydro-1,2,4-triazine-3-carboxylate analogs. When a medicinal chemistry program generates novel derivatives in this series, the target compound can serve as an internal reference for chromatographic retention time, mass spectral fragmentation pattern, and solubility assessment, enabling consistent quality control across synthetic batches.

Quote Request

Request a Quote for Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.